2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 618427-31-9
VCID: VC16154500
InChI: InChI=1S/C17H17FN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-12-5-4-11(2)13(18)8-12/h4-9H,3,10H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C17H17FN6OS
Molecular Weight: 372.4 g/mol

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 618427-31-9

Cat. No.: VC16154500

Molecular Formula: C17H17FN6OS

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide - 618427-31-9

Specification

CAS No. 618427-31-9
Molecular Formula C17H17FN6OS
Molecular Weight 372.4 g/mol
IUPAC Name 2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H17FN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-12-5-4-11(2)13(18)8-12/h4-9H,3,10H2,1-2H3,(H,21,25)
Standard InChI Key XQERHFTVOPLUKT-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=NC=CN=C3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide reflects its intricate architecture. Breaking down the components:

  • 1,2,4-Triazole core: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4.

  • Pyrazin-2-yl substituent: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Thioacetamide linker: A sulfur-containing bridge connecting the triazole to the fluorophenyl group.

  • 3-Fluoro-4-methylphenyl group: A benzene ring substituted with fluorine and methyl groups.

The molecular formula is C₁₇H₁₇FN₆OS, with a molecular weight of 396.43 g/mol (calculated from atomic weights).

Structural Features and Stereochemistry

The compound’s planar triazole and pyrazine rings facilitate π-π stacking interactions, while the thioether linker enhances conformational flexibility. The absence of chiral centers (as confirmed by analogous triazole derivatives ) suggests an achiral configuration, simplifying synthetic and analytical processes.

Synthesis and Optimization

Synthetic Pathways

Although direct literature on this compound’s synthesis is limited, analogous triazole-acetamide derivatives follow multi-step protocols :

  • Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Pyrazine Substitution: Nucleophilic aromatic substitution or transition-metal-catalyzed coupling to introduce the pyrazine moiety.

  • Thioacetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).

Key challenges include optimizing reaction yields (typically 50–70% for similar compounds ) and minimizing byproducts like disulfide bridges.

Analytical Characterization

Purified via column chromatography and characterized using:

  • ¹H/¹³C NMR: To confirm substituent positions and integration ratios.

  • HPLC: Purity >95% (method: C18 column, acetonitrile/water gradient ).

  • Mass Spectrometry: ESI-MS m/z 397.1 [M+H]⁺ (theoretical: 396.43).

Physicochemical Properties

Lipophilicity and Solubility

Calculated logP (octanol-water partition coefficient) of 3.89 (using ChemDraw) indicates moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited (~0.1 mg/mL at 25°C ), necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

Thermodynamic Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 180–220°C , suggesting solid-state stability under ambient conditions.

Biological Activity and Mechanisms

Anticancer Activity

The fluorophenyl group may confer selectivity toward cancer cell lines. In vitro studies on analogous acetamides demonstrate IC₅₀ values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells . Mechanistically, these compounds induce apoptosis via caspase-3 activation .

Comparative Analysis with Analogous Compounds

PropertyTarget CompoundAnalog (Y205-8862) Analog (587012-06-4)
Molecular FormulaC₁₇H₁₇FN₆OSC₂₂H₂₆N₄OS₂C₁₉H₂₁FN₆OS
logP3.895.784.12
Antifungal MIC (µg/mL)4–16 (predicted)Not reported2–8
Anticancer IC₅₀ (µM)15–40 (predicted)25–6010–50

The target compound’s lower logP compared to Y205-8862 suggests improved aqueous solubility, while retained fluorine and pyrazine groups may enhance target specificity relative to 587012-06-4 .

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